Diisopropyl phosphonate

Overview

Description

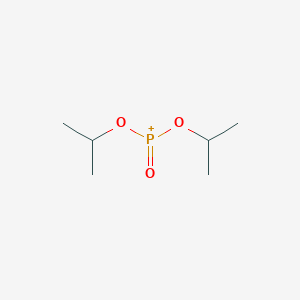

Diisopropyl phosphonate (CAS 1445-75-6), a phosphonic acid derivative with two isopropyl ester groups, is widely utilized in organic synthesis, catalysis, and material science. Its structure comprises a central phosphorus atom bonded to two isopropyloxy groups and one hydroxyl group (or substituted alkyl/aryl groups in derivatives). The compound is synthesized via the Arbusov rearrangement, involving triisopropyl phosphite and methyl iodide, yielding diisopropyl methylphosphonate (DIMP) as a common variant . Its steric bulk and moderate reactivity make it valuable in prodrug synthesis (e.g., antiviral agents) and polymer catalysis .

Preparation Methods

The synthesis of the Diisopropylphosphono Group typically involves the esterification of phosphonic acid with isopropanol. This reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction conditions often require heating to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Surface-Mediated Decomposition on γ-Alumina

DIMP undergoes adsorption and decomposition on hydroxylated γ-Al₂O₃ surfaces, with products varying by temperature :

Reaction Pathways

-

Low-Temperature Decomposition (700°C):

-

High-Temperature Decomposition (1000°C):

Key Data Table: DIMP Decomposition on γ-Al₂O₃

| Temperature (°C) | Activation Barrier (kJ/mol) | Major Products |

|---|---|---|

| 700 | 11.0 | Propene, CH₃CHO, CH₃OH |

| 1000 | 3.1 | Al–CH₃, P=O, propene |

Gas-Phase Pyrolysis

Pyrolysis studies reveal two competing pathways for DIMP decomposition in nitrogen :

Mechanism

-

Unimolecular Pathway (Dominant at 700–800 K):

-

High Heating Rate Pathway (>18,000°C/s):

Kinetic Parameters

-

Arrhenius Expression for DIMP Decomposition :

High-Temperature Thermal Decomposition in Shock Tubes

Shock tube experiments (762–1059 K, 1 atm) identified propene and CO/CO₂ (in oxidative environments) as primary products .

Key Findings

Comparative Degradation: DIMP vs. Sarin

While DIMP and sarin share initial C–O bond cleavage on γ-Al₂O₃, their products diverge at high temperatures:

Scientific Research Applications

Organic Synthesis

Diisopropyl phosphonate is widely used as a reagent in organic synthesis, particularly for the formation of carbon-phosphorus (C–P) bonds. These bonds are essential for synthesizing phosphonates and phosphoric acids, which have significant biological and pharmaceutical relevance.

C–P Bond Formation

Recent studies have highlighted the application of this compound in C–P bond formation through various methodologies:

- Hydrophosphorylation Reactions : A novel catalytic system has been developed using palladium to catalyze the addition of this compound to alkynes, achieving high yields (up to 96%) in the synthesis of phosphonates from terminal and internal alkynes .

- Michaelis–Arbuzov Reaction : This reaction utilizes this compound as a precursor to generate alkyl phosphonates efficiently. The reaction conditions have been optimized to enhance yields and selectivity .

Synthesis of Functionalized Compounds

This compound serves as a precursor for synthesizing various functionalized compounds:

- Quinolines : It acts as a promoter for the synthesis of 2-functionalized quinolines, showcasing its utility in constructing complex organic molecules .

- Benzothiazole Derivatives : The compound has been used in reactions with benzothiazoles to produce important derivatives through oxidative conditions .

Catalysis

This compound is also employed as a catalyst or co-catalyst in several reactions:

- Polymerization Processes : It has been utilized in the anionic polymerization of vinyl phosphonates, leading to the formation of sidechain phosphorus-containing polyacids (PCPAs). These polymers exhibit unique properties due to the presence of acidic phosphate fragments, which enhance their functionality .

- Post-Synthesis Modifications : DIP can modify metal-organic frameworks (MOFs) like UiO-66, enhancing their catalytic properties for various organic transformations .

Toxicological Studies

While this compound has numerous applications, its safety profile is also critical. Toxicological studies indicate that it can cause convulsions and lung changes upon inhalation exposure in animal models . Understanding these effects is essential for safe handling and application in laboratory settings.

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | C–P bond formation | High yields in hydrophosphorylation reactions |

| Functionalized Compounds | Synthesis of quinolines and benzothiazole derivatives | Effective promoter for complex organic synthesis |

| Catalysis | Polymerization and MOF modification | Enhanced catalytic properties through structural modifications |

| Toxicology | Safety assessment | Causes convulsions; harmful upon inhalation |

Case Study 1: Hydrophosphorylation of Alkynes

In a study published by ResearchGate, researchers demonstrated the effectiveness of this compound in hydrophosphorylation reactions. The use of palladium catalysts allowed for efficient conversion with yields reaching up to 96%, highlighting its potential in synthetic organic chemistry .

Case Study 2: Polymerization Techniques

A comprehensive review detailed the polymerization techniques involving diisopropyl vinyl phosphonate. The research focused on optimizing conditions that led to high molecular weight polymers with controlled structures, making them suitable for diverse applications in materials science .

Mechanism of Action

The mechanism by which the Diisopropylphosphono Group exerts its effects involves its interaction with specific molecular targets. For example, it can inhibit enzymes by mimicking the transition state of enzymatic reactions. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Structural and Functional Differences

Diisopropyl Phosphonate vs. Diethyl/Dimethyl Phosphonates

- Reactivity : this compound exhibits lower reactivity in nucleophilic substitutions due to steric hindrance from isopropyl groups. For example, diisopropyl tosyloxymethanephosphonate showed <30% yield in coupling reactions, whereas diisopropyl bromomethanephosphonate (less hindered) achieved >80% yields .

- Deprotection : Bromotrimethylsilane-mediated deprotection of this compound esters requires prolonged reaction times (up to 13 days) but avoids side reactions like N-alkylation, unlike smaller esters (e.g., diethyl) .

Diisopropyl Methylphosphonate (DIMP) vs. Dimethyl Methylphosphonate (DMMP)

- Sensor Sensitivity : In acetylcholinesterase-polyethylenimine sensors, DIMP detection sensitivity (200 kHz) was 3× higher than DMMP (65 kHz), attributed to stronger hydrophobic interactions with the enzyme .

- Environmental Persistence : DIMP, a neutral phosphonate diester, has lower volatility and slower degradation than DMMP, leading to higher environmental persistence .

This compound vs. Sarin (Nerve Agent)

- Structural Mimicry : Diisopropyl methylphosphonate (DIMP) is structurally analogous to sarin but replaces the fluorine leaving group with an isopropyl group. This substitution eliminates sarin’s acute neurotoxicity, making DIMP a safe simulant for chemical warfare detection studies .

Toxicity and Environmental Impact

- Dimethyl Methylphosphonate (DMMP) : Higher volatility and lower bioaccumulation than DIMP, but exhibits moderate aquatic toxicity (LC₅₀: 120 mg/L in fish) .

Physical Properties

| Property | This compound | Diethyl Phosphonate | DIMP |

|---|---|---|---|

| Boiling Point (°C) | 230–235 | 198–200 | 220–225 |

| Solubility in H₂O | Insoluble | Slightly soluble | Insoluble |

| Log P (Octanol-Water) | 1.8 | 0.9 | 2.1 |

| Vapor Pressure (mmHg) | 0.01 | 0.1 | 0.03 |

| Key Applications | Prodrug synthesis | Phosphorylation | Sensor calibration |

Biological Activity

Diisopropyl phosphonate (DIP) is an organophosphorus compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a phosphonate ester. Its structure consists of two isopropyl groups attached to a phosphonate moiety, which influences its reactivity and biological interactions. The compound is characterized by its stability under physiological conditions, making it a candidate for various biological applications.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It functions primarily by mimicking phosphate groups, thereby inhibiting viral enzymes that rely on phosphate substrates. This mechanism is particularly relevant in the context of antiviral therapies targeting DNA viruses. For instance, studies have shown that similar phosphonates can inhibit viral DNA polymerases, leading to reduced viral replication .

Cytotoxicity and Anticancer Effects

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies reveal that certain derivatives exhibit moderate to high cytotoxicity against human lung adenocarcinoma (A549) and promyelocytic leukemia (HL-60) cells. The observed IC50 values suggest potential for development as an anticancer agent .

| Compound Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound Derivative | A549 (Lung) | 15 |

| This compound Derivative | HL-60 (Leukemia) | 10 |

Antibacterial Activity

In addition to its antiviral properties, this compound has demonstrated antibacterial effects against selected Gram-positive bacteria. This activity is attributed to the ability of phosphonates to disrupt bacterial metabolic processes by inhibiting enzymes essential for bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As a phosphate mimic, this compound can inhibit enzymes that utilize phosphate substrates, including viral polymerases and bacterial kinases.

- Cell Membrane Interaction : The lipophilic nature of the isopropyl groups may facilitate membrane penetration, allowing the compound to exert its effects intracellularly.

- Metabolic Activation : Some studies suggest that this compound may require metabolic activation to convert into more potent active forms within cells.

Case Studies

- Antiviral Efficacy : A study conducted on various acyclic nucleoside phosphonates indicated that derivatives similar to this compound showed promising results against herpes simplex virus (HSV) and cytomegalovirus (CMV). The compounds were found to inhibit viral replication effectively in cell cultures .

- Cytotoxicity in Cancer Research : A comparative analysis of this compound derivatives revealed that modifications to the phosphonate group significantly enhanced cytotoxicity against cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Safety and Toxicity

Despite its potential therapeutic benefits, this compound poses safety concerns. It is classified as a toxic substance, with potential effects including convulsions and respiratory distress in animal models . Careful handling and further studies are necessary to evaluate its safety profile in clinical settings.

Q & A

Q. What are the recommended laboratory synthesis methods for diisopropyl phosphonate, and how can purity be optimized?

Basic Research Question

this compound is commonly synthesized via esterification of phosphorus trichloride with isopropyl alcohol under controlled conditions. A key procedure involves reacting phosphorus trichloride with excess alcohol in anhydrous environments, followed by hydrolysis and purification via vacuum distillation . To optimize purity, rigorous exclusion of moisture and use of inert gas (e.g., nitrogen) during synthesis are critical. Post-synthesis characterization using P NMR and IR spectroscopy ensures structural fidelity.

Q. What safety protocols are essential for handling this compound in experimental workflows?

Basic Research Question

Due to its potential reactivity and toxicity, handling requires:

- Engineering controls : Conduct reactions in a fume hood to prevent vapor inhalation .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Spill management : Use inert absorbents (e.g., vermiculite) for containment, and avoid aqueous cleanup to prevent hydrolysis .

- Storage : Store in airtight containers under nitrogen at ≤4°C to minimize degradation .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

Advanced Research Question

Discrepancies in catalytic yields (e.g., 70–92% in Pd-catalyzed arylations ) often stem from variations in:

- Catalyst systems : Use of CataCXium A vs. other ligands alters steric and electronic effects.

- Solvent polarity : Aromatic hydrocarbons (toluene) favor higher yields compared to ethers .

- Temperature gradients : Optimize between 80–110°C to balance reaction rate and side-product formation.

Methodological reconciliation involves reproducing experiments under standardized conditions (e.g., solvent, catalyst loading) and conducting kinetic studies to identify rate-limiting steps.

Q. What analytical techniques mitigate interference from coexisting analytes during this compound quantification?

Advanced Research Question

In mass spectrometry, phosphonate analogs (e.g., diisopropyl methyl phosphonate) can ionize competitively, skewing results. Strategies include:

- Chromatographic separation : Use HPLC with a C18 column to resolve co-eluting species .

- Ion suppression studies : Pre-treat samples with solid-phase extraction to remove interferents like dimethyl methyl phosphonate .

- Calibration with internal standards : Isotope-labeled this compound-d improves accuracy in complex matrices .

Q. How does solvent choice influence the reactivity of this compound in organocatalytic reactions?

Advanced Research Question

Solvent polarity directly impacts reaction pathways:

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in Michael additions, enhancing enantioselectivity.

- Non-polar solvents (toluene) : Favor radical-based mechanisms in photochemical reactions .

- Ether solvents (diisopropyl ether) : Improve solubility in SN displacements but may reduce nucleophilicity due to Lewis acid interactions .

Experimental design should include solvent screening with dielectric constant mapping to correlate reactivity with medium effects.

Q. What computational approaches predict the hydrolysis kinetics of this compound in environmental studies?

Advanced Research Question

Density Functional Theory (DFT) simulations model hydrolysis pathways by calculating:

- Transition state energies : Identify rate-determining steps (e.g., nucleophilic attack by water).

- pH-dependent mechanisms : Acidic conditions favor P–O cleavage, while alkaline conditions promote ester hydrolysis .

Validate models experimentally using O isotopic labeling and LC-MS to track hydrolysis products.

Q. How can researchers design robust toxicity studies for this compound derivatives?

Advanced Research Question

Leverage structure-activity relationships (SARs) from organophosphate class

- In vitro assays : Use acetylcholinesterase inhibition assays to estimate neurotoxicity potential .

- Metabolite profiling : Identify toxic intermediates (e.g., fluorophosphate analogs) via hepatic microsome incubations .

- Cross-species extrapolation : Compare LD values in rodent models with human cell lines to assess translational relevance .

Q. What spectroscopic markers distinguish this compound from structurally similar phosphonates?

Basic Research Question

Key diagnostic features include:

- P NMR : A singlet near δ 25–30 ppm, distinct from methylphosphonates (δ 35–40 ppm) .

- IR spectroscopy : P=O stretch at 1250–1300 cm and P–O–C vibrations at 950–1050 cm .

- Mass spectrometry : Molecular ion peak at m/z 184.17 (CHFOP) with characteristic fragment ions (e.g., m/z 99 for [PO]) .

Q. What strategies optimize this compound’s stability in long-term storage for kinetic studies?

Advanced Research Question

Degradation pathways (hydrolysis, oxidation) are minimized by:

- Additives : Include radical scavengers (BHT) to inhibit autoxidation .

- Lyophilization : Store as a stable solid under vacuum to prevent moisture ingress.

- Real-time stability monitoring : Use HPLC-UV to track decomposition products monthly .

Properties

IUPAC Name |

oxo-di(propan-2-yloxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3P/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLZAAWLLPMZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[P+](=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061988 | |

| Record name | Diisopropylphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809-20-7 | |

| Record name | O,O-Diisopropyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001809207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylphosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL PHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676G4RQ6ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.